Diazoxide

Description

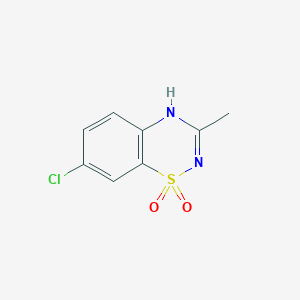

This compound is a benzothiadiazine that is the S,S-dioxide of 2H-1,2,4-benzothiadiazine which is substituted at position 3 by a methyl group and at position 7 by chlorine. A peripheral vasodilator, it increases the concentration of glucose in the plasma and inhibits the secretion of insulin by the beta- cells of the pancreas. It is used orally in the management of intractable hypoglycaemia and intravenously in the management of hypertensive emergencies. It has a role as an antihypertensive agent, a sodium channel blocker, a vasodilator agent, a K-ATP channel agonist, a beta-adrenergic agonist, a cardiotonic drug, a bronchodilator agent, a sympathomimetic agent and a diuretic. It is a benzothiadiazine, a sulfone and an organochlorine compound.

This compound is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels. It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. This compound is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release. This compound also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance. When administered intravenously, this compound can be used to treat hypertensive emergencies; however, this specific form of this compound is no longer available in the US. This compound is usually well tolerated, and some of its more common side effects include fluid retention and electrolyte disturbances. In September 2015, the FDA issued a safety alert regarding post-marketing reports of pulmonary hypertension occurring in infants and neonates.

This compound is a benzothiadiazine derivate with antihypertensive and hyperglycemic activities. This compound increases membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction; this results in peripheral vasodilatation and decreases in peripheral vascular resistance. This agent also inhibits insulin release by interacting with ATP-sensitive potassium channels of pancreatic islet beta-cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 4 approved and 6 investigational indications.

A benzothiadiazine derivative that is a peripheral vasodilator used for hypertensive emergencies. It lacks diuretic effect, apparently because it lacks a sulfonamide group.

Properties

IUPAC Name |

7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLBFKVLRPITMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022914 | |

| Record name | Diazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diazoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.52e-01 g/L | |

| Record name | Diazoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diazoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

364-98-7 | |

| Record name | Diazoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoxide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diazoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diazoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diazoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CB12L4FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diazoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330.5 °C | |

| Record name | Diazoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diazoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diazoxide in Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazoxide is a well-characterized potassium channel opener with profound effects on pancreatic β-cell function. Its primary therapeutic application in this context is the management of hyperinsulinemic hypoglycemia, where it effectively suppresses insulin secretion. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the action of this compound on pancreatic β-cells. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, quantitative pharmacological data, and key experimental methodologies.

Core Mechanism of Action

This compound's primary mechanism of action in pancreatic β-cells is the activation of ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are crucial regulators of β-cell membrane potential and, consequently, insulin secretion. The K-ATP channel is an octameric protein complex composed of two distinct subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[2][3]

The canonical pathway of this compound action unfolds as follows:

-

Binding to SUR1: this compound directly binds to the SUR1 subunit of the K-ATP channel complex.[4][5] This interaction is dependent on the presence of intracellular magnesium ions (Mg²⁺) and hydrolyzable nucleotides, such as adenosine triphosphate (ATP).[6][7]

-

K-ATP Channel Opening: The binding of this compound stabilizes the open conformation of the K-ATP channel.[4]

-

Potassium Efflux and Hyperpolarization: In the open state, potassium ions (K⁺) flow out of the β-cell, down their electrochemical gradient. This efflux of positive charge leads to hyperpolarization of the cell membrane, making the intracellular environment more negative.[1][4]

-

Inhibition of Voltage-Dependent Calcium Channels (VDCCs): The hyperpolarized state of the plasma membrane prevents the opening of voltage-dependent calcium channels (VDCCs).[4]

-

Reduced Calcium Influx: Consequently, the influx of extracellular calcium ions (Ca²⁺) into the β-cell is significantly diminished.[4][8]

-

Inhibition of Insulin Exocytosis: Intracellular Ca²⁺ is a critical second messenger for the fusion of insulin-containing secretory granules with the cell membrane. By reducing intracellular Ca²⁺ levels, this compound effectively inhibits the exocytosis of insulin.[1][4]

This cascade of events provides a potent and direct mechanism for the suppression of insulin secretion, which is particularly beneficial in pathological states of insulin overproduction.

Signaling Pathways and Logical Relationships

The signaling cascade initiated by this compound is a linear and well-defined pathway. The following diagram, generated using the DOT language, illustrates this process.

Beyond the primary pathway, this compound has been shown to exert protective effects on β-cells, particularly under conditions of metabolic stress. Studies have indicated that this compound can inhibit β-cell apoptosis by up-regulating the expression of the anti-apoptotic protein Bcl-2 and activating p38β mitogen-activated protein kinase (MAPK).[9][10] This suggests a role for this compound in preserving β-cell mass and function beyond its immediate effects on insulin secretion.

The following diagram illustrates the anti-apoptotic signaling pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound and its analogs on K-ATP channels and insulin secretion.

Table 1: Potency of this compound and Analogs on K-ATP Channels

| Compound | Cell Type | EC₅₀ (µM) | Reference |

| This compound | HEK293 cells expressing Kir6.2/SUR1 | 31 | [5] |

| NNC 55-0118 | HEK293 cells expressing Kir6.2/SUR1 | 0.33 | [5] |

| NN414 | HEK293 cells expressing Kir6.2/SUR1 | 0.45 | [5] |

| VU0071063 | Cells expressing Kir6.2/SUR1 | ~7 | [11] |

Table 2: Effects of this compound on Insulin and Glucagon Secretion from Perfused Rat Pancreas

| Condition | This compound (µM) | Insulin Secretion | Glucagon Secretion | Reference |

| 16.7 mM Glucose | 100 | Dose-dependently suppressed | - | [12] |

| 16.7 mM Glucose | 300 | Dose-dependently suppressed | Significantly lower than control | [12] |

| 5.6 mM Glucose (Basal) | 100 | - | Significantly reduced | [12] |

| 5.6 mM Glucose (Basal) | 300 | - | Significantly reduced | [12] |

| 1.4 mM Glucose | 100 | - | Significantly lower than control | [12] |

| 1.4 mM Glucose | 300 | - | Significantly lower than control | [12] |

| 10 mM Arginine | 100 | Dose-dependently suppressed | Significantly higher than control | [12] |

| 10 mM Arginine | 300 | Dose-dependently suppressed | Not significantly different from control | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique allows for the direct measurement of ion flow through K-ATP channels in the β-cell membrane.

Objective: To measure the effect of this compound on K-ATP channel currents in whole-cell or inside-out patch configurations.

Materials:

-

Pancreatic β-cells (primary or cell lines, e.g., INS-1)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 0.3 Na₂-GTP, 1 Mg-ATP; pH 7.2 with KOH.

-

This compound stock solution (e.g., in DMSO)

Procedure (Whole-Cell Configuration):

-

Culture β-cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a single β-cell with the pipette and apply gentle suction to form a gigaohm seal.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to establish the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply a voltage protocol (e.g., voltage ramps or steps) to elicit K-ATP channel currents.

-

Record stable baseline currents.

-

Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

-

Record the changes in K-ATP channel currents in response to this compound.

The following diagram illustrates the workflow for a whole-cell patch-clamp experiment.

Islet Perifusion for Dynamic Insulin Secretion

This method allows for the measurement of insulin secretion from intact pancreatic islets in real-time in response to various stimuli, including this compound.

Objective: To measure the dynamic insulin secretion from isolated pancreatic islets in response to glucose and this compound.

Materials:

-

Isolated pancreatic islets

-

Perifusion system (including peristaltic pump, water bath, islet chambers, and fraction collector)

-

Perifusion media (e.g., KRB buffer) with varying glucose concentrations

-

This compound

-

Insulin ELISA kit

Procedure:

-

Prepare perifusion media with desired glucose concentrations (e.g., low glucose, high glucose).

-

Set up the perifusion system, ensuring the water bath is at 37°C.

-

Load a known number of islets into the perifusion chambers.

-

Equilibrate the islets with low glucose medium for a defined period.

-

Begin collecting fractions of the perifusate at regular intervals.

-

Switch to high glucose medium to stimulate insulin secretion and continue collecting fractions.

-

Introduce this compound into the high glucose medium and continue collecting fractions to observe the inhibitory effect.

-

Wash out this compound with high glucose medium to observe any recovery of insulin secretion.

-

Measure the insulin concentration in each collected fraction using an ELISA.

The following diagram illustrates a typical islet perifusion experimental setup.

Measurement of Intracellular Calcium Concentration

Fluorescent Ca²⁺ indicators are used to visualize and quantify changes in intracellular Ca²⁺ levels in response to stimuli and this compound.

Objective: To measure changes in intracellular Ca²⁺ concentration in β-cells in response to glucose and this compound.

Materials:

-

Pancreatic β-cells or islets

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscope with appropriate filters and a sensitive camera

-

Imaging software for data acquisition and analysis

-

Physiological saline solution

-

Glucose and this compound solutions

Procedure:

-

Load β-cells or islets with the fluorescent Ca²⁺ indicator according to the manufacturer's protocol.

-

Place the loaded cells/islets in a chamber on the microscope stage and perfuse with a physiological saline solution containing low glucose.

-

Acquire baseline fluorescence images.

-

Stimulate the cells with a high concentration of glucose and record the resulting increase in fluorescence, which corresponds to an increase in intracellular Ca²⁺.

-

Introduce this compound into the high glucose solution and continue imaging to observe the decrease in fluorescence, indicating a reduction in intracellular Ca²⁺.

-

Analyze the fluorescence intensity changes over time to quantify the relative changes in intracellular Ca²⁺ concentration.

Assessment of β-Cell Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To determine the effect of this compound on β-cell apoptosis.

Procedure:

-

Treat pancreatic islets or β-cells with the desired conditions (e.g., control, pro-apoptotic stimulus, pro-apoptotic stimulus + this compound).

-

Fix and permeabilize the cells.

-

Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.

-

Quantify the percentage of apoptotic cells.

Conclusion

This compound exerts a potent and specific inhibitory effect on insulin secretion from pancreatic β-cells by targeting the SUR1 subunit of the K-ATP channel. This action leads to membrane hyperpolarization and a subsequent reduction in intracellular calcium, the key trigger for insulin exocytosis. Furthermore, evidence suggests that this compound may also confer protective effects against β-cell apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's mechanism of action and the development of novel therapeutics targeting the K-ATP channel for the management of metabolic disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The Dynamics of Calcium Signaling in Beta Cells—A Discussion on the Comparison of Experimental and Modelling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of KATP Channel Activity by this compound and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sulphonylureas and this compound on insulin secretion and nucleotide-sensitive channels in an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of the KATP channel by ADP and this compound requires nucleotide hydrolysis in mouse pancreatic beta-cells. | Harris Manchester College [hmc.ox.ac.uk]

- 8. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual effects of this compound on ATP-K+ currents recorded from an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound prevents diabetes through inhibiting pancreatic beta-cells from apoptosis via Bcl-2/Bax rate and p38-beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound on alpha- and beta-cell function in isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the K-ATP Channel Opening Mechanism of Diazoxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazoxide is a well-established potassium channel opener with significant therapeutic applications in conditions such as hyperinsulinism.[1] Its primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels, leading to membrane hyperpolarization and subsequent inhibition of voltage-gated calcium channels. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action on K-ATP channels, detailing the intricate interplay between the drug, channel subunits, and intracellular nucleotides. This document summarizes key quantitative data, provides detailed experimental protocols for studying this mechanism, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

The K-ATP Channel: A Hetero-octameric Complex

The K-ATP channel is a hetero-octameric complex composed of two distinct subunits: the pore-forming inward-rectifier potassium channel subunit (Kir6.x) and the regulatory sulfonylurea receptor (SURx) subunit.[2][3] The functional channel is a tetramer of Kir6.x subunits surrounded by four SURx subunits.[2] There are two isoforms of Kir6 (Kir6.1 and Kir6.2) and two main isoforms of SUR (SUR1 and SUR2), with SUR2 having splice variants (SUR2A and SUR2B).[4] The specific combination of these subunits confers tissue-specific pharmacology and physiology to the K-ATP channel.[4] this compound primarily targets channels containing the SUR1 subunit, which are predominantly found in pancreatic β-cells, or SUR2B-containing channels.[4][5]

The Core Mechanism: this compound-Mediated Channel Opening

This compound functions as a K-ATP channel opener by counteracting the inhibitory effect of intracellular ATP.[1][6] The binding of ATP to the Kir6.2 subunit leads to channel closure.[7] this compound binds to the SUR1 subunit, and this interaction, in the presence of Mg-nucleotides, particularly MgADP, stabilizes the channel in an open conformation.[6][8] This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1] In pancreatic β-cells, this hyperpolarization prevents the opening of voltage-dependent calcium channels, thereby inhibiting insulin secretion.[1]

The Critical Role of Magnesium and Nucleotides

The stimulatory effect of this compound on K-ATP channels is critically dependent on the presence of magnesium (Mg²⁺) and hydrolyzable nucleotides like ATP.[6] While ATP is inhibitory, its hydrolysis to ADP at the nucleotide-binding domains (NBDs) of the SUR1 subunit is a key step. This compound is proposed to stabilize a state of the channel that is "desensitized" to ATP inhibition, a state that is also promoted by MgADP.[6] Exclusion of Mg²⁺ from the intracellular solution abolishes the ability of this compound to activate the channel.[6] The activation of the channel by this compound is observed only when Mg-ATP is present, and not with non-hydrolyzable ATP analogs, suggesting that ATP hydrolysis is a prerequisite for this compound's action.[1]

The Synergistic Action of MgADP

MgADP plays a crucial synergistic role in the action of this compound. In the presence of inhibitory ATP concentrations, the addition of MgADP enhances the channel-opening effect of this compound.[8] In fact, for certain K-ATP channel isoforms, such as the cardiac (SUR2A/Kir6.2) type which is typically insensitive to this compound, the presence of MgADP can unmask a sensitivity to the drug.[8] This suggests that MgADP binding to the SUR subunit induces a conformational change that either facilitates this compound binding or enhances the transduction of the this compound-binding signal to the Kir6.2 pore.

Quantitative Analysis of this compound's Action

The following tables summarize the key quantitative parameters related to the activation of K-ATP channels by this compound.

| Parameter | Channel Subunits | Condition | Value | Reference(s) |

| EC₅₀ | Kir6.2/SUR1 | Whole-cell patch clamp (HEK293 cells) | ~7 µM - 31 µM | [9][10] |

| Kir6.1/SUR1 | Thallium flux assay | ~10 µM | [5] | |

| K₁/₂ (Activation) | Mitochondrial K-ATP (reconstituted bovine heart) | K⁺ flux assay | 0.49 ± 0.05 µM | [11] |

| Sarcolemmal K-ATP (reconstituted bovine heart) | K⁺ flux assay | >500 µM | [11] | |

| Channel Activation | Kir6.2/SUR1 | Inside-out patch clamp (in 100 µM ATP) | ~5-fold increase | [5] |

| Kir6.2/SUR2A | Inside-out patch clamp (in 100 µM ATP + 100 µM ADP) | ~3.6-fold increase | [8] | |

| Open Probability (Po) | Native cardiac K-ATP | Inside-out patch clamp (in 300 µM ATP + 100 µM ADP) | Significant increase | [8] |

Experimental Protocols

Heterologous Expression of K-ATP Channels in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells for subsequent electrophysiological analysis of K-ATP channels.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Plasmids encoding Kir6.2 and SUR1 subunits

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Poly-L-lysine coated glass coverslips

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: One day before transfection, seed the cells onto poly-L-lysine coated glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A typical ratio is 0.5 µg of Kir6.2 plasmid and 0.5 µg of SUR1 plasmid per well.

-

Add the transfection complex to the cells and incubate at 37°C.

-

-

Incubation: After 4-6 hours of incubation with the transfection complex, replace the medium with fresh, pre-warmed DMEM.

-

Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression on the plasma membrane. For some channels, incubation at a lower temperature (e.g., 28-30°C) for the final 24 hours can enhance surface expression.[12]

-

Electrophysiology: The cells on coverslips are now ready for patch-clamp experiments.

Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording macroscopic K-ATP channel currents from transfected HEK293 cells.

Materials:

-

Transfected HEK293 cells on coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

External (bath) solution: 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES (pH 7.4 with KOH)

-

Internal (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 1 mM ATP (pH 7.2 with KOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation:

-

Fill a micropipette with the internal solution and mount it on the headstage.

-

Under visual control, approach a single, healthy-looking cell with the pipette tip.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Recording:

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Apply voltage ramps or steps to elicit K-ATP channel currents.

-

To study the effect of this compound, perfuse the bath with the external solution containing the desired concentration of this compound. The stock solution in DMSO should be diluted to a final DMSO concentration of <0.1%.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activity (e.g., current amplitude, activation kinetics).

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

This protocol provides a general workflow for preparing K-ATP channel samples for structural analysis by cryo-EM.

Materials:

-

Purified and concentrated K-ATP channel protein (0.5-5 mg/mL)

-

Cryo-EM grids (e.g., copper grids with a holey carbon film)

-

Glow-discharger

-

Vitrification device (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

Procedure:

-

Grid Preparation: Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.

-

Sample Application: In a temperature and humidity-controlled environment, apply 3-4 µL of the purified K-ATP channel solution to the glow-discharged grid.

-

Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.

-

Vitrification: Plunge the grid rapidly into liquid ethane cooled by liquid nitrogen. This freezes the sample so quickly that water molecules do not have time to form ice crystals, resulting in a vitrified (amorphous ice) state.

-

Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging in the cryo-electron microscope.

-

Screening: Initially, screen the grids at lower magnification to assess ice thickness and particle distribution before proceeding to high-resolution data collection.[13][14]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.

References

- 1. Dual effects of this compound on ATP-K+ currents recorded from an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of KATP Channel Activity by this compound and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Truncation of Kir6.2 produces ATP-sensitive K+ channels in the absence of the sulphonylurea receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardioprotective effect of this compound and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. joachimfranklab.org [joachimfranklab.org]

An In-depth Technical Guide on Diazoxide's Effect on Cellular Membrane Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diazoxide is a potent activator of ATP-sensitive potassium (KATP) channels, a critical link between cellular metabolism and electrical excitability. Its primary mechanism of action involves inducing membrane hyperpolarization by increasing potassium ion efflux. This effect has profound physiological consequences, varying by cell type, from the inhibition of insulin secretion in pancreatic β-cells to vasodilation in smooth muscle and cardioprotection in myocytes. This document provides a comprehensive technical overview of this compound's molecular mechanism, its quantitative effects on cellular electrophysiology, detailed experimental protocols for its study, and the key signaling pathways it modulates.

Core Mechanism of Action: KATP Channel Activation

This compound exerts its primary effect by targeting ATP-sensitive potassium (KATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3]

The interaction proceeds as follows:

-

Binding to the SUR Subunit: this compound binds to the SUR subunit of the KATP channel.[1] The specific isoform of SUR (SUR1, SUR2A, or SUR2B) dictates the tissue-specific pharmacology of the channel.[3]

-

Channel Opening: This binding event induces a conformational change that opens the associated Kir6.x pore, increasing its open-state probability.[3]

-

Potassium Efflux: The opening of the channel allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.[1][4]

-

Membrane Hyperpolarization: The efflux of positive charge (K+ ions) makes the intracellular side of the cell membrane more negative, resulting in membrane hyperpolarization.[1][2] This change in membrane potential is the primary event that triggers the downstream physiological effects of this compound.

This mechanism is fundamental to its role in treating conditions like hyperinsulinism, where it suppresses insulin release from pancreatic β-cells, and in hypertensive emergencies, where it causes vasodilation.[1]

Quantitative Effects of this compound

The impact of this compound on cellular electrophysiology is concentration-dependent and varies significantly across different cell types and the specific KATP channel subunits they express. The following table summarizes key quantitative findings from the literature.

| Cell/Tissue Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |

| Human Trabecular Meshwork Cells | Not Specified | KATP Channel Open Probability | Increased from 0.29 ± 0.05 to 0.62 ± 0.05 at -60 mV. | [5] |

| Human Trabecular Meshwork Cells | Not Specified | K+ Current Magnitude | Increased from 1.68 ± 0.29 pA to 3.34 ± 0.35 pA. | [5] |

| Reconstituted Bovine Heart Mitochondria | 0.8 µmol/L (K1/2) | Mitochondrial KATP Channel Opening | Half-maximal activation (K1/2) at 0.8 µmol/L. | [6] |

| Reconstituted Rat Heart Mitochondria | 0.49 ± 0.05 µmol/L (K1/2) | Mitochondrial KATP Channel Opening | Half-maximal activation (K1/2) at 0.49 µmol/L. | [6] |

| Adult Cardiomyocytes | 50 µmol/L | Reactive Oxygen Species (ROS) Production | 173% increase relative to baseline. | [7] |

| Isolated Rat Ventricular Myocytes | 100 µmol/L | Functional Recovery After Ischemia | Increased from 16.8 ± 2.4% to 65.0 ± 2.2%. | [8] |

| CRI-G1 Insulin-Secreting Cells | 0.6 mmol/L | Membrane Potential | Caused hyperpolarization and inhibited action potentials. | [9] |

| Recombinant Kir6.2/SUR1 Channels | 50 µmol/L | K+ Current Activation | Produced a maximal activation of 580 ± 105%. | [10] |

Downstream Cellular Consequences

The hyperpolarization induced by this compound is a powerful signal that modulates the function of voltage-gated ion channels and other cellular processes.

-

Inhibition of Insulin Secretion: In pancreatic β-cells, the KATP channel is a key glucose sensor. High glucose leads to increased intracellular ATP, which closes KATP channels, depolarizing the cell. This depolarization opens voltage-gated calcium channels (VGCCs), leading to Ca2+ influx and insulin exocytosis. This compound forces the KATP channels to remain open, clamping the membrane at a hyperpolarized potential and preventing the VGCC opening required for insulin release.[1][2] This makes it a primary treatment for hyperinsulinemic hypoglycemia.[1]

-

Vasodilation: In vascular smooth muscle cells, this compound-induced hyperpolarization also prevents the opening of L-type voltage-dependent calcium channels.[1] The resulting decrease in intracellular calcium leads to smooth muscle relaxation and vasodilation, which is the basis for its use in hypertensive emergencies.[1][2]

-

Cardioprotection: this compound is a well-established agent for inducing ischemic preconditioning. This effect is primarily mediated by its action on mitochondrial KATP (mitoKATP) channels.[6][11] Opening mitoKATP channels is thought to preserve mitochondrial function during ischemic stress, potentially by modulating matrix volume, inhibiting the mitochondrial permeability transition pore, and regulating reactive oxygen species (ROS) production.[7][10][11]

Experimental Protocols

Investigating the effects of this compound on membrane potential requires precise electrophysiological and imaging techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring ion channel currents and changes in the membrane potential of a single cell.

Objective: To measure this compound-induced changes in whole-cell KATP currents and resting membrane potential.

Materials:

-

External (Bath) Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. Osmolarity adjusted to ~310 mOsm, pH 7.4 when bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, 1 mM ATP (to allow for KATP channel closure), pH adjusted to 7.3 with KOH. Osmolarity adjusted to ~290 mOsm.

-

Equipment: Patch-clamp amplifier, micromanipulator, vibration isolation table, microscope, cell culture or acute tissue slices.

Methodology:

-

Cell Preparation: Isolate cells or prepare acute tissue slices and place them in the recording chamber perfused with ACSF.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4–8 MΩ when filled with internal solution.

-

Seal Formation: Approach a target cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell interior.

-

Current-Clamp Recording: In current-clamp mode (I=0), record the resting membrane potential (RMP) to establish a stable baseline.

-

This compound Application: Perfuse the bath with ACSF containing the desired concentration of this compound.

-

Data Acquisition: Continuously record the membrane potential. A this compound-induced activation of KATP channels will be observed as a membrane hyperpolarization (a more negative RMP).

-

Voltage-Clamp Recording (Optional): To measure specific KATP currents, clamp the cell's voltage (e.g., at -70 mV) and apply voltage steps to elicit currents before and after this compound application.

Fluorescence Imaging of Mitochondrial Membrane Potential (ΔΨm)

This method uses potentiometric fluorescent dyes to assess changes in the mitochondrial membrane potential, which is a key target for this compound's cardioprotective effects.

Objective: To measure this compound-induced changes in ΔΨm using Tetramethylrhodamine, Methyl Ester (TMRM).

Materials:

-

Fluorescent Dye: TMRM stock solution (e.g., 10 mM in DMSO). TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials.

-

Cell Culture: Adherent cells grown on glass-bottom dishes suitable for microscopy.

-

Imaging Medium: Standard cell culture medium or HBSS.

-

Positive Control: A mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) to induce depolarization.

-

Equipment: Fluorescence microscope with appropriate filter sets (e.g., ~548 nm excitation / ~573 nm emission) and a live-cell imaging chamber.

Methodology:

-

Cell Plating: Plate cells on imaging dishes and allow them to adhere overnight.

-

Dye Loading: Prepare a working solution of TMRM in imaging medium at a low, non-quenching concentration (e.g., 20-50 nM). Replace the culture medium with the TMRM solution and incubate for 20-30 minutes at 37°C.

-

Imaging: Mount the dish on the microscope stage within the live-cell chamber. Acquire baseline fluorescence images, confirming punctate mitochondrial staining.

-

This compound Treatment: Add this compound to the imaging medium to the final desired concentration and begin time-lapse imaging. A decrease in ΔΨm (depolarization), as seen with higher concentrations of this compound, will cause the TMRM to leak from the mitochondria, resulting in a decrease in fluorescence intensity.[11]

-

Control: At the end of the experiment, add FCCP (e.g., 1-5 µM) to the cells to induce complete mitochondrial depolarization, providing a minimum fluorescence control value.

-

Analysis: Quantify the average fluorescence intensity within regions of interest (ROIs) drawn around mitochondria over time. Normalize the this compound-induced changes to the baseline and FCCP values.

Conclusion

This compound's effect on cellular membrane potential is a direct consequence of its function as a KATP channel opener. By increasing potassium permeability, it induces a state of hyperpolarization that serves as a powerful inhibitory signal in electrically excitable cells. This mechanism is central to its therapeutic applications and its role as a tool for pharmacological preconditioning. Understanding the quantitative aspects and downstream consequences of this electrophysiological modulation, through rigorous experimental approaches, is critical for the continued development and application of KATP channel-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual effects of this compound on ATP-K+ currents recorded from an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual effects of this compound on ATP-K+ currents recorded from an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of this compound on CA1 neurons in hippocampal slices from rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on alpha- and beta-cell function in isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct effects of this compound on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses slowly-inactivating outward and inward currents in CA1 hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hyperpolarization and relaxation of arterial smooth muscle caused by nitric oxide derived from the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Diazoxide and Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research on diazoxide and its intricate relationship with insulin secretion. This compound, a potent activator of ATP-sensitive potassium (K-ATP) channels, serves as a critical tool in both clinical management of hyperinsulinemic states and fundamental research into the mechanisms of insulin exocytosis. This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary pharmacological effect on pancreatic β-cells is the inhibition of insulin secretion. This is achieved through its specific interaction with the ATP-sensitive potassium (K-ATP) channel, a crucial regulator of β-cell membrane potential and insulin release. The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2]

The canonical pathway of glucose-stimulated insulin secretion (GSIS) involves the following steps:

-

Glucose Metabolism: Glucose enters the β-cell via GLUT transporters and is metabolized, leading to an increase in the intracellular ATP/ADP ratio.

-

K-ATP Channel Closure: This elevated ATP/ADP ratio directly leads to the closure of the K-ATP channels.

-

Membrane Depolarization: The closure of these potassium channels reduces the efflux of K+ ions, causing the cell membrane to depolarize.

-

Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of extracellular Ca2+.

-

Insulin Exocytosis: The resulting rise in intracellular free Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

This compound intervenes in this pathway by binding to the SUR1 subunit of the K-ATP channel.[1][2] This binding stabilizes the open conformation of the channel, effectively overriding the inhibitory effect of ATP.[3] By keeping the K-ATP channels open, this compound promotes K+ efflux, leading to hyperpolarization of the β-cell membrane. This hyperpolarized state prevents the activation of VGCCs, thereby inhibiting the influx of Ca2+ and ultimately suppressing insulin secretion.[1][2]

Quantitative Data

The following tables summarize key quantitative data from foundational studies on the effects of this compound.

Table 1: Potency of this compound on K-ATP Channels

| Parameter | Value | Cell Type/System | Reference |

| EC50 for Kir6.2/SUR1 activation | 31 µM | HEK293 cells | [4] |

| Half-maximal effect on channel-opening activity | 82 µM | Intact mouse β-cells | [5] |

Table 2: Inhibition of Insulin Secretion by this compound

| This compound Concentration | % Inhibition of Glucose-Stimulated Insulin Secretion | Experimental Model | Reference |

| 50 mg (in vivo) | ~28% reduction in peak insulin levels | Non-obese men | [6] |

| 100 mg (in vivo) | ~45% reduction in peak insulin levels | Non-obese men | [6] |

| 100 µM | Almost complete loss of insulin release | 2D monolayer of β-cells | [2] |

| 250 µM | Inhibition of PKA-enhanced insulin release | Rat pancreatic islets | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and insulin secretion are provided below.

Isolation and Culture of Pancreatic Islets

Objective: To obtain viable pancreatic islets from rodent models for subsequent in vitro experiments.

Protocol:

-

Animal Euthanasia and Pancreas Perfusion:

-

Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.

-

Perform a laparotomy to expose the abdominal cavity.

-

Cannulate the common bile duct and clamp it at the ampulla of Vater.

-

Perfuse the pancreas with a cold collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution - HBSS) until the pancreas is fully distended.

-

-

Pancreas Digestion:

-

Excise the distended pancreas and transfer it to a conical tube containing more collagenase solution.

-

Incubate the tube in a 37°C water bath with gentle shaking for a duration optimized for the specific collagenase lot (typically 10-20 minutes).

-

-

Islet Purification:

-

Stop the digestion by adding cold HBSS supplemented with serum or a protease inhibitor.

-

Gently pipette the digested tissue to release the islets.

-

Wash the tissue pellet by centrifugation and resuspend in a density gradient medium (e.g., Ficoll or Histopaque-1077).

-

Centrifuge the suspension to separate the islets from acinar and other exocrine tissue. Islets will form a layer at the interface of the density gradient.

-

-

Islet Culture:

-

Collect the purified islets and wash them with culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

Culture the islets in a humidified incubator at 37°C and 5% CO2. Islets are typically allowed to recover for 24-48 hours before being used in experiments.

-

Islet Perifusion for Dynamic Insulin Secretion Measurement

Objective: To measure the dynamics of insulin secretion from isolated islets in response to various stimuli, including this compound.

Protocol:

-

System Setup:

-

Prepare a perifusion system consisting of a peristaltic pump, a water bath to maintain the temperature at 37°C, perifusion chambers to hold the islets, and a fraction collector.

-

Equilibrate all solutions to 37°C and gas with 95% O2/5% CO2.

-

-

Islet Loading:

-

Hand-pick a known number of cultured islets (e.g., 50-100) and place them into the perifusion chambers.

-

-

Perifusion Protocol:

-

Begin by perifusing the islets with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a stabilization period (e.g., 30-60 minutes).

-

Switch to a stimulating glucose concentration (e.g., 16.7 mM) to induce insulin secretion.

-

To test the effect of this compound, introduce the desired concentration of this compound into the perifusion medium, either alone or in combination with stimulating glucose.

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes) using the fraction collector.

-

-

Insulin Measurement:

-

Analyze the insulin concentration in each collected fraction using a suitable immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Plot the insulin secretion rate over time to visualize the dynamic response to the different stimuli.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the activity of K-ATP channels and the membrane potential of single β-cells in response to this compound.

Protocol:

-

Cell Preparation:

-

Disperse cultured islets into single cells using a gentle enzymatic digestion (e.g., trypsin-EDTA) followed by mechanical trituration.

-

Plate the dispersed cells onto glass coverslips and allow them to adhere.

-

-

Recording Setup:

-

Place a coverslip with adherent β-cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (e.g., HBSS).

-

Use a micromanipulator to position a glass micropipette filled with an intracellular solution (containing ATP to initially block K-ATP channels) onto a single β-cell.

-

-

Whole-Cell Configuration:

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing the whole-cell configuration, which allows for control and measurement of the entire cell's membrane potential and current.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the cell at a specific membrane potential and record the whole-cell currents. Apply this compound to the extracellular solution and observe the change in outward K+ current.

-

In current-clamp mode, record the cell's membrane potential. Apply this compound and observe the hyperpolarization of the membrane.

-

Intracellular Calcium Imaging

Objective: To visualize and quantify changes in intracellular free calcium concentration ([Ca2+]i) in β-cells in response to this compound.

Protocol:

-

Cell Loading with Calcium Indicator:

-

Incubate dispersed β-cells or intact islets with a cell-permeant fluorescent calcium indicator, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

-

-

Imaging Setup:

-

Place the coverslip with dye-loaded cells in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2), a filter wheel, and a sensitive camera.

-

-

Image Acquisition:

-

Perfuse the cells with a basal glucose solution and record the baseline fluorescence at both excitation wavelengths.

-

Stimulate the cells with a high glucose concentration and record the change in fluorescence, which reflects the increase in [Ca2+]i.

-

Introduce this compound into the perfusion medium and record the subsequent decrease in fluorescence, indicating a reduction in [Ca2+]i.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 ratio for Fura-2). This ratiometric measurement is proportional to the [Ca2+]i and helps to correct for variations in dye loading and cell thickness.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound's mechanism of action on insulin secretion.

Experimental Workflow

Caption: General experimental workflow for studying this compound.

Conclusion

The foundational research on this compound has been instrumental in elucidating the critical role of the K-ATP channel in regulating insulin secretion. Its specific mechanism of action makes it an invaluable pharmacological tool for both therapeutic intervention in hyperinsulinemic conditions and for the scientific investigation of β-cell physiology. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the nuances of insulin secretion and to develop novel therapeutic strategies for metabolic diseases.

References

- 1. This compound attenuates glucose-induced defects in first-phase insulin release and pulsatile insulin secretion in human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of KATP Channel Activity by this compound and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Cardioprotective effect of this compound and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct effect of this compound on insulin secretion stimulated by protein kinase A and protein kinase C in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Diazoxide as a Pharmacological Tool for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diazoxide, a benzothiadiazine derivative, and its application as a potent and selective pharmacological tool for the investigation of ion channels. Primarily known as an ATP-sensitive potassium (K-ATP) channel opener, this compound is instrumental in studying cellular excitability, signaling pathways, and the pathophysiology of various conditions, including hyperinsulinism, hypertension, and ischemic injury.[1][2][3]

Core Mechanism of Action

This compound's principal pharmacological effect is the activation of ATP-sensitive potassium (K-ATP) channels.[3] These channels are complex hetero-octameric proteins composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[4][5]

The interaction of this compound with the K-ATP channel is highly specific:

-

Primary Target: this compound binds to the sulfonylurea receptor (SUR) subunit, which functions as the channel's sensor for nucleotides and pharmacological agents.[6][7]

-

Subunit Selectivity: It demonstrates marked selectivity for channels containing the SUR1 subunit, which are predominantly found in pancreatic β-cells.[4][8] It has significantly less effect on channels with SUR2A (cardiac) or SUR2B (smooth muscle) subunits under normal physiological conditions.[4][5][9]

-

Functional Outcome: By binding to SUR1, this compound locks the channel in an open state, increasing potassium ion (K⁺) efflux from the cell.[10][11] This outflow of positive charge leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated calcium channels to open and reducing intracellular calcium influx.[6][12]

-

Role of Nucleotides: The stimulatory effect of this compound is critically dependent on the presence of magnesium (Mg²⁺) and hydrolyzable nucleotides like ATP.[4] It is proposed that nucleotide hydrolysis at the nucleotide-binding folds (NBFs) of the SUR subunit is a prerequisite for this compound's action.[4] Furthermore, the presence of MgADP significantly enhances the sensitivity of cardiac K-ATP channels (SUR2A) to this compound, revealing a mechanism of pharmacological plasticity dependent on the cell's metabolic state.[13]

Key Signaling Pathways Modulated by this compound

This compound's ability to open K-ATP channels makes it an invaluable tool for dissecting several critical signaling pathways.

A. Pancreatic β-Cell Insulin Secretion

In pancreatic β-cells, K-ATP channels couple glucose metabolism to cell excitability and insulin release. This compound's intervention in this pathway is its most well-characterized effect.[1][12]

B. Vascular Smooth Muscle Relaxation

In vascular smooth muscle, K-ATP channels (primarily Kir6.1/SUR2B or Kir6.2/SUR2B) contribute to the regulation of vascular tone.[9] this compound's action leads to vasodilation.[6][10]

C. Mitochondrial Function and Cytoprotection

This compound is also a well-documented opener of mitochondrial K-ATP (mitoK-ATP) channels, although their exact molecular composition remains a subject of research.[14][15] Activation of these channels is a key mechanism in ischemic preconditioning, affording protection to tissues like the heart and brain against ischemia-reperfusion injury.[16][17][18] The proposed mechanism involves modest mitochondrial depolarization, which preserves ATP levels and reduces calcium overload and the generation of reactive oxygen species (ROS).[14][18][19]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for using this compound in research.

Table 1: Selectivity and Potency of this compound on K-ATP Channel Subtypes

| Channel Composition (Kir/SUR) | Cell/Tissue Type | This compound Effect | EC₅₀ Value | Reference(s) |

| Kir6.2 / SUR1 | Pancreatic β-Cells, HEK293 | Potent Activation | 31 µmol/l | [8] |

| Kir6.2 / SUR2A | Cardiac Muscle, Oocytes | Weak/No Activation (without ADP) | > 300 µmol/l | [4][13] |

| Kir6.2 / SUR2B | Smooth Muscle, Oocytes | Weak Activation | Not specified | [8][9] |

| mitoK-ATP | Cardiac Mitochondria | Selective Activation | 27 µmol/l (for flavoprotein oxidation) | [14] |

Note: The potency of novel this compound analogues like NN414 on Kir6.2/SUR1 can be much higher, with EC₅₀ values around 0.45 µmol/l.[8]

Table 2: Typical Experimental Concentrations of this compound

| Application | Cell/Tissue Type | Concentration Range | Purpose | Reference(s) |

| K-ATP Channel Activation | Pancreatic Islets, Insulinoma Cells | 50 - 250 µmol/l | Inhibit insulin secretion, study channel kinetics | [20][21] |

| Mitochondrial Studies | Isolated Mitochondria, Cardiomyocytes | 10 - 100 µmol/l | Induce flavoprotein oxidation, assess cytoprotection | [14][22][23] |

| Calcium Imaging | Keratinocytes, Pancreatic β-Cells | 100 µmol/l | Induce changes in intracellular calcium | [20][24] |

| Ischemic Preconditioning | Whole Organ/Animal Models | 3 mg/kg (in vivo) | Provide neuro or cardioprotection | [19] |

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound on K-ATP Channels

This protocol describes how to measure the effect of this compound on K-ATP currents in a cell line expressing Kir6.2/SUR1 (e.g., HEK293) or in primary pancreatic β-cells.

A. Solutions and Reagents:

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose. pH 7.4, osmolarity 305-315 mOsm. Bubble with 95% O₂/5% CO₂.[25]

-

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. pH 7.3, osmolarity 260-280 mOsm. Filter at 0.2 µm.[25] Add 1 mM MgATP to inhibit K-ATP channels at baseline.

-

This compound Stock Solution: 100 mM in DMSO. Store at -20°C. Dilute to final concentration in external solution immediately before use.

B. Experimental Workflow:

C. Procedure:

-

Culture cells on glass coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fill a pulled glass micropipette with the internal solution and mount it on the micromanipulator.

-

Under voltage-clamp mode, approach a target cell and apply slight positive pressure.

-

Once the pipette touches the cell, release the pressure to form a high-resistance gigaseal.

-

Apply a brief pulse of gentle suction to rupture the membrane, establishing the whole-cell configuration.[26]

-

Hold the cell at a constant voltage (e.g., -70 mV) and record the baseline current. The presence of ATP in the pipette should keep K-ATP channels closed.

-

Switch the perfusion system to the external solution containing the desired concentration of this compound.

-

Record the resulting outward current as this compound opens the K-ATP channels.

-

To confirm the current is through K-ATP channels, perform a washout or apply a K-ATP channel blocker like glibenclamide and observe the current reduction.

Protocol 2: Measuring this compound-Induced Changes in Intracellular Calcium [Ca²⁺]i

This protocol uses a ratiometric fluorescent indicator, Fura-2/AM, to measure changes in cytosolic calcium concentration.[24]

A. Materials:

-

Cells: Cultured on glass-bottom dishes.

-

Loading Buffer: Physiological salt solution (e.g., Krebs-Ringer-HEPES) containing 2-5 µM Fura-2/AM and 0.02% Pluronic F-127.

-

Assay Buffer: Physiological salt solution.

-

This compound Stock Solution: 100 mM in DMSO.

-

Fluorescence Imaging System: Microscope equipped with an excitation wavelength switcher (340/380 nm), an emission filter (~510 nm), and a sensitive camera.

B. Procedure:

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the assay buffer to remove extracellular dye.

-

Mount the dish on the microscope stage and allow cells to equilibrate for 10-15 minutes.

-

Begin recording baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and capturing the emission at 510 nm.

-

After establishing a stable baseline, add this compound to the assay buffer to achieve the final desired concentration (e.g., 100 µM).

-

Continue recording the fluorescence changes. In some cell types, this compound-induced hyperpolarization can paradoxically lead to a rise in [Ca²⁺]i.[24]

-

To confirm the signal is due to calcium influx, the experiment can be repeated in a calcium-free assay buffer containing EGTA. The absence of a response would indicate the signal's dependence on extracellular calcium.[24]

-

Calculate the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.

Protocol 3: Assessing Mitochondrial K-ATP (mitoK-ATP) Channel Activity

This protocol provides an indirect method to assess mitoK-ATP opening by measuring the redox state of mitochondrial flavoproteins, which become oxidized when the channels open.[14]

A. Materials:

-

Cells: Primary cells (e.g., rabbit ventricular myocytes) or a suitable cell line.

-

Assay Buffer: Physiological salt solution.

-

Reagents: this compound, 5-hydroxydecanoate (5-HD, a selective mitoK-ATP blocker), and a respiratory chain uncoupler like FCCP (as a positive control).

-

Confocal or Epifluorescence Microscope: Equipped to measure autofluorescence of flavoproteins (Excitation ~488 nm, Emission ~520-540 nm).

B. Procedure:

-

Plate cells on a glass-bottom dish suitable for imaging.

-

Place the dish on the microscope stage and perfuse with assay buffer.

-

Focus on a field of cells and acquire a baseline image of flavoprotein autofluorescence.

-

Add this compound (e.g., 30 µM) to the buffer and continuously monitor the fluorescence. Opening of mitoK-ATP channels will cause a slight depolarization, a compensatory increase in respiration, and thus oxidation of flavoproteins, leading to an increase in fluorescence.[14]

-

After the this compound effect has plateaued, add 5-HD (e.g., 500 µM) to the buffer. This should reverse the effect of this compound, causing the fluorescence to return toward baseline, confirming the involvement of mitoK-ATP channels.

-

At the end of the experiment, add FCCP to maximally oxidize the flavoproteins, providing a positive control and a reference for normalization.

-

Quantify the average fluorescence intensity within regions of interest (cells) over time.

Considerations and Alternative Targets

While this compound is a powerful tool, researchers must be aware of several important considerations:

-

K-ATP Independent Effects: At higher concentrations, this compound may have off-target effects. It has been shown to inhibit succinate dehydrogenase (Complex II) of the mitochondrial respiratory chain, an effect that is independent of the SUR1 subunit.[22][27]

-

Solubility: this compound has low solubility in water and is typically dissolved in DMSO or alkaline solutions.[28] Ensure the final solvent concentration in experiments is low (<0.1%) and appropriate vehicle controls are used.

-

Pharmacological Plasticity: As mentioned, the cellular metabolic state (i.e., MgADP concentration) can dramatically alter the sensitivity of even traditionally "insensitive" K-ATP channel subtypes to this compound.[13] This is a critical consideration when interpreting results from metabolically stressed cells.

Conclusion

This compound is an essential and selective activator of SUR1-containing K-ATP channels, making it an indispensable pharmacological tool. Its well-defined mechanism of action allows for the precise modulation of cellular excitability in a variety of tissues. By understanding its selectivity, the influence of the cellular nucleotide environment, and its potential off-target effects, researchers can effectively leverage this compound to dissect the complex roles of K-ATP channels in health and disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. nbinno.com [nbinno.com]

- 4. Regulation of KATP Channel Activity by this compound and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-Sensitive Potassium (KATP) Channel Openers this compound and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. lgmpharma.com [lgmpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward this compound revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]